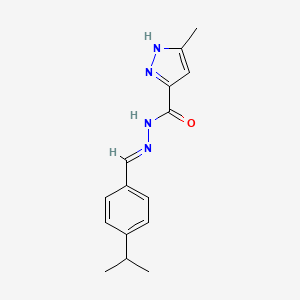

(E)-N'-(4-isopropylbenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide

Description

Properties

IUPAC Name |

5-methyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O/c1-10(2)13-6-4-12(5-7-13)9-16-19-15(20)14-8-11(3)17-18-14/h4-10H,1-3H3,(H,17,18)(H,19,20)/b16-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMKBLJWEOYTKQ-CXUHLZMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C(=O)NN=CC2=CC=C(C=C2)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1)C(=O)N/N=C/C2=CC=C(C=C2)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(4-isopropylbenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 4-isopropylbenzaldehyde and 3-methyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

- Dissolve 4-isopropylbenzaldehyde and 3-methyl-1H-pyrazole-5-carbohydrazide in ethanol.

- Heat the mixture under reflux for several hours.

- Cool the reaction mixture to room temperature.

- Filter the precipitated product and wash with cold ethanol.

- Dry the product under reduced pressure.

Industrial Production Methods

Industrial production of (E)-N’-(4-isopropylbenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(4-isopropylbenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

Oxidation: Oxidized derivatives of the hydrazone moiety.

Reduction: Hydrazine derivatives.

Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

Chemistry

In synthetic chemistry, (E)-N'-(4-isopropylbenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide serves as a versatile building block for creating more complex molecules. Its ability to undergo various chemical reactions, including oxidation and substitution, allows chemists to explore new derivatives with potentially enhanced properties .

Biology

Recent studies have highlighted the compound's antimicrobial and anticancer properties. For instance, research indicates that it can inhibit the growth of specific bacterial strains and cancer cell lines. The mechanism of action is believed to involve interactions with biological targets such as enzymes and receptors, influencing critical pathways in microbial and cancer cell metabolism .

Case Study: Anticancer Activity

A study demonstrated that derivatives of pyrazole compounds exhibit significant anticancer activity against various cancer cell lines. The hydrazone moiety in (E)-N'-(4-isopropylbenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is crucial for this activity due to its ability to form hydrogen bonds and coordinate with metal ions .

Medicine

In medicinal chemistry, this compound is under investigation for its therapeutic potential. Its hydrazone structure may allow it to interact effectively with biological targets, making it a candidate for drug development aimed at treating infections or cancer .

Clinical Implications:

The exploration of (E)-N'-(4-isopropylbenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide in drug formulation could lead to new treatments for resistant bacterial infections or novel cancer therapies.

Industrial Applications

In industry, the compound's ability to form stable complexes with metals makes it valuable in developing catalysts and other functional materials. Its unique properties are being explored for applications in materials science, particularly in creating advanced materials with specific functionalities .

Summary of Applications

| Field | Application | Key Findings |

|---|---|---|

| Chemistry | Building block for complex molecules | Versatile reactivity allows for diverse derivative synthesis |

| Biology | Antimicrobial and anticancer research | Inhibits growth of bacteria and cancer cells |

| Medicine | Potential therapeutic agent | Interacts with biological targets; promising for drug development |

| Industry | Development of catalysts and functional materials | Stable metal complexes enhance material properties |

Mechanism of Action

The mechanism of action of (E)-N’-(4-isopropylbenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The hydrazone moiety can form hydrogen bonds and coordinate with metal ions, influencing the activity of biological pathways. The compound’s ability to undergo redox reactions also plays a role in its biological activity.

Comparison with Similar Compounds

Electronic and Physicochemical Properties

Substituent Effects:

- Electron-Donating Groups (e.g., 4-OCH₃, 4-N(CH₃)₂) :

- Electron-Withdrawing Groups (e.g., 2,4-Cl₂) :

Computational and Spectroscopic Insights

- DFT Studies :

- Spectroscopy :

Biological Activity

(E)-N'-(4-isopropylbenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is a hydrazone derivative known for its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores its synthesis, biological mechanisms, and pharmacological potential based on various studies.

Chemical Structure and Synthesis

The compound belongs to the class of hydrazones characterized by a carbon-nitrogen double bond (C=N) linked to a hydrazine moiety. The synthesis typically involves the condensation of 4-isopropylbenzaldehyde with 3-methyl-1H-pyrazole-5-carbohydrazide in ethanol under reflux conditions. The general reaction scheme includes:

- Dissolving the reactants in ethanol.

- Heating the mixture for several hours.

- Cooling and filtering to obtain the product.

- Washing and drying the precipitate.

Antimicrobial Properties

Research indicates that (E)-N'-(4-isopropylbenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values indicating potent activity .

Table 1: Antimicrobial Activity of (E)-N'-(4-isopropylbenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 15 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Studies have evaluated its effects on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation.

Case Study: Anticancer Efficacy

In a study assessing the cytotoxic effects on A549 cells, treatment with (E)-N'-(4-isopropylbenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide resulted in a reduction of cell viability by approximately 70% at a concentration of 50 µM after 24 hours. This effect was attributed to the compound's ability to disrupt mitochondrial function and activate caspase pathways .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 25 |

| MCF-7 | 30 |

| HeLa | 40 |

The biological activity of (E)-N'-(4-isopropylbenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is primarily attributed to its interaction with molecular targets such as enzymes and receptors involved in cellular signaling pathways. The hydrazone moiety allows for hydrogen bonding and coordination with metal ions, which can modulate enzyme activity and influence metabolic pathways .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of this compound with various targets, including protein kinases associated with cancer progression. The results suggest that the compound binds effectively to active sites, potentially inhibiting their function and leading to reduced tumor growth .

Q & A

Basic: What are the standard synthetic protocols for (E)-N'-(4-isopropylbenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide?

The synthesis typically involves a condensation reaction between 3-methyl-1H-pyrazole-5-carbohydrazide and 4-isopropylbenzaldehyde. A general procedure, adapted from analogous hydrazone syntheses, includes:

- Dissolving equimolar amounts of the hydrazide and aldehyde in ethanol.

- Adding catalytic acetic acid (2–3 drops) to protonate the aldehyde and promote Schiff base formation.

- Refluxing the mixture for 2–4 hours under inert conditions to avoid oxidation.

- Cooling the reaction, precipitating the product in cold water, and recrystallizing from ethanol (yield: ~70–85%) .

Key validation steps : Monitor reaction progress via TLC, and confirm purity through melting point analysis and spectral techniques (FT-IR, NMR) .

Basic: How is structural characterization performed for this compound?

A multi-technique approach is employed:

- FT-IR : Identifies characteristic bands (e.g., C=N stretch at ~1600 cm⁻¹, N-H bend at ~3200 cm⁻¹) .

- NMR : ¹H NMR confirms the E-configuration of the hydrazone bond via a singlet for the azomethine proton (δ ~8.3–8.5 ppm). ¹³C NMR resolves carbonyl (C=O) and aromatic carbons .

- Single-crystal X-ray diffraction : Determines bond lengths, angles, and packing interactions. SHELXL software is commonly used for refinement .

Advanced: What computational methods are used to study electronic properties and reactivity?

Density Functional Theory (DFT) with the B3LYP hybrid functional and 6-311G(d,p) basis set is standard for:

- Optimizing molecular geometry in gas phase and solvent (e.g., water, using IEFPCM solvation model) .

- Calculating HOMO-LUMO energies to predict charge transfer and reactivity.

- Natural Bond Orbital (NBO) analysis to evaluate hyperconjugative interactions .

Note : Discrepancies between experimental (X-ray) and DFT-optimized geometries may arise due to crystal packing forces vs. isolated molecule assumptions .

Advanced: How do solvation models impact DFT results for this compound?

Solvent effects are modeled using Self-Consistent Reaction Field (SCRF) methods like IEFPCM. Key findings:

- Polar solvents (e.g., water) stabilize the molecule through dipole interactions, reducing HOMO-LUMO gaps by ~0.5–1.0 eV compared to gas phase.

- Universal solvation models may overestimate stabilization in non-polar solvents. Cross-validate with COSMO-RS for improved accuracy .

Advanced: What strategies resolve contradictions in biological activity data?

For in vitro assays (e.g., VEGFR-2 inhibition):

- Dose-response validation : Test multiple concentrations (e.g., 0.1–100 µM) to confirm IC₅₀ reproducibility.

- Docking studies : Use AutoDock Vina or Schrödinger Suite to correlate binding affinity (ΔG) with activity. For example, VRB2 (a structural analog) showed higher VEGFR-2 inhibition than Sunitinib due to stronger hydrogen bonding with Lys868 and Asp1046 .

- Control experiments : Include positive controls (e.g., Sunitinib) and assess cytotoxicity to rule off-target effects .

Advanced: How are Hirshfeld surfaces used to analyze crystal packing?

Hirshfeld surface analysis quantifies intermolecular interactions:

- Fingerprint plots : Distinguish H-bonding (sharp spikes at de + di ~2.0 Å) from van der Waals contacts (broad regions).

- dₙᵣₒₘ plots : Identify π-π stacking (C⋯C contacts >15% surface area) and C-H⋯O/N interactions.

Example: In analogous compounds, methoxy substituents enhance packing via C-H⋯O bonds (contributing ~25% to surface contacts) .

Methodological: How to validate molecular docking results experimentally?

- Mutagenesis assays : Introduce point mutations in key residues (e.g., VEGFR-2 Lys868Ala) and measure activity loss.

- Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) and compare with docking-predicted ΔG values.

- SAR studies : Synthesize derivatives with modified substituents (e.g., replacing 4-isopropyl with 4-methoxy) to test docking hypotheses .

Methodological: What are common pitfalls in spectral assignments?

- Overlapping signals : Use 2D NMR (e.g., HSQC, HMBC) to resolve ambiguous ¹H/¹³C correlations. For example, pyrazole C3 and C5 carbons are distinguishable via HMBC coupling to adjacent protons .

- Dynamic effects in NMR : Low-temperature (e.g., 233 K) experiments can slow conformational exchange, sharpening broad peaks .

Methodological: How to address discrepancies between experimental and theoretical vibrational spectra?

- Scale factors : Apply empirical scaling (e.g., 0.961–0.967 for B3LYP/6-311G(d,p)) to match DFT-calculated frequencies with FT-IR.

- Anharmonic corrections : Use VPT2 (Vibrational Perturbation Theory) for modes like N-H stretches, which are sensitive to anharmonicity .

Advanced: What are the implications of tautomerism in pyrazole-hydrazone derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.